9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the triazoloquinazoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents, allowing for the exploration of structure-activity relationships.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway. These actions contribute to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this family share similar structural features and biological activities.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 9-(4-methoxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate multiple pathways involved in neuroprotection and inflammation makes it a particularly promising candidate for further research and development.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6,6-dimethyl-2-prop-2-enylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H24N4O2S/c1-5-10-28-20-23-19-22-15-11-21(2,3)12-16(26)17(15)18(25(19)24-20)13-6-8-14(27-4)9-7-13/h5-9,18H,1,10-12H2,2-4H3,(H,22,23,24) |
InChI Key |
FTWLVZLRAUSHFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC=C)N2)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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